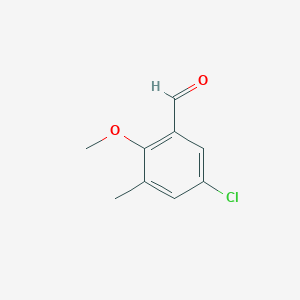

5-Chloro-2-methoxy-3-methylbenzaldehyde

Description

This compound is listed in commercial catalogs (e.g., Biopharmacule Speciality Chemicals), indicating its use in pharmaceutical or organic synthesis applications . Its substitution pattern combines electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups, which may influence its electronic properties, solubility, and stability.

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

5-chloro-2-methoxy-3-methylbenzaldehyde |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-5H,1-2H3 |

InChI Key |

QRDUVWFODLIEOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Chloro-2-methoxybenzaldehyde

- Key Difference : Lacks the 3-methyl group.

- Impact : The absence of the methyl group reduces steric hindrance and lipophilicity. This may enhance solubility in polar solvents compared to the 3-methyl derivative. However, the lack of a methyl substituent could decrease thermal stability due to reduced van der Waals interactions in the solid state .

5-Chloro-2-methoxybenzoic Acid

- Key Difference : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).

- Impact : The carboxylic acid group increases acidity (pKa ~2–3) and hydrogen-bonding capacity, improving water solubility. This compound is more reactive in condensation or esterification reactions compared to the aldehyde derivative .

5-Acetyl-2-methoxybenzaldehyde

- Key Difference : Features an acetyl (-COCH₃) group instead of the 3-methyl and 5-chloro substituents.

- Impact : The acetyl group is strongly electron-withdrawing, directing electrophilic substitution to specific ring positions. This compound may exhibit higher reactivity in aldol condensations compared to 5-Chloro-2-methoxy-3-methylbenzaldehyde .

Substituent Position and Electronic Effects

2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde

- Key Difference : Contains a hydroxyl (-OH) and methoxymethyl (-CH₂OCH₃) group instead of chloro and methyl.

- Impact : The hydroxyl group enables intramolecular hydrogen bonding (O-H⋯O), as observed in crystallographic studies, stabilizing the molecular structure. This contrasts with the chloro substituent in the target compound, which relies on inductive effects for stabilization .

5-Chlorosalicylaldehyde

- Key Difference : Contains a hydroxyl (-OH) group at the 2-position and chloro at the 5-position.

- Impact : The hydroxyl group enhances chelating ability, making this compound useful in metal coordination chemistry. The absence of methoxy and methyl groups in salicylaldehyde derivatives reduces steric bulk but increases polarity .

Physicochemical Properties (Inferred)

| Compound | Key Substituents | Reactivity Highlights | Stability Considerations |

|---|---|---|---|

| This compound | -Cl, -OCH₃, -CH₃ | Moderate electrophilicity at aldehyde | Steric protection from 3-methyl |

| 5-Chloro-2-methoxybenzaldehyde | -Cl, -OCH₃ | Higher solubility in polar solvents | Less stable in crystalline form |

| 5-Chloro-2-methoxybenzoic acid | -Cl, -OCH₃, -COOH | High acidity, prone to decarboxylation | Stabilized by hydrogen bonding |

| 5-Chlorosalicylaldehyde | -Cl, -OH | Strong chelating agent | Oxidative instability of -OH |

Preparation Methods

Methylation Under Anhydrous Conditions

In anhydrous acetone, 5-chlorosalicylic acid reacts with dimethyl sulfate in the presence of sodium hydroxide. This one-pot methylation-esterification produces methyl 5-chloro-2-methoxybenzoate in 66% yield (b.p. 105°–110°C at 0.1 mm Hg). The reaction avoids intermediate isolation, enhancing efficiency.

Aminolysis and Benzamide Formation

The ester intermediate undergoes aminolysis with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide , a critical precursor. This step ensures proper positioning of the methoxy and chloro groups while introducing a reactive amide moiety for subsequent sulfonation.

Vilsmeier-Haack Formylation of Substituted Toluene

The Vilsmeier-Haack reaction offers a direct route to introduce the aldehyde group into a pre-substituted aromatic ring. For 5-chloro-2-methoxy-3-methylbenzaldehyde, this method involves:

Synthesis of 3-Methyl-2-methoxytoluene

Starting from 3-methylphenol (m-cresol) , methylation with dimethyl sulfate under alkaline conditions produces 2-methoxy-3-methyltoluene. Chlorination at position 5 using chlorine gas and FeCl₃ as a catalyst yields 5-chloro-2-methoxy-3-methyltoluene .

Formylation via Vilsmeier Reagent

The toluene derivative reacts with the Vilsmeier reagent (POCl₃ and DMF) to form the aldehyde at position 1. The methoxy group directs formylation to the para position, but steric and electronic effects from the methyl and chloro substituents necessitate optimized conditions (e.g., 60°C, 12 hours). Typical yields range from 50% to 70%, with purity enhanced via recrystallization from ethanol-water mixtures.

Oxidation of Benzylic Alcohol Precursors

Controlled oxidation of a benzylic alcohol provides a reliable pathway to the aldehyde functionality.

Chloromethylation and Hydrolysis

2-methoxy-5-chloro-3-methylbenzyl alcohol is synthesized via chloromethylation of 2-methoxy-5-chlorotoluene using formaldehyde and HCl. Hydrolysis of the chloromethyl intermediate with aqueous NaOH yields the benzyl alcohol.

Selective Oxidation to Aldehyde

Oxidation with pyridinium chlorochromate (PCC) in dichloromethane selectively converts the alcohol to the aldehyde without over-oxidation to the carboxylic acid. This method achieves 75–85% yields, with the reaction monitored by TLC to prevent side product formation.

Directed Ortho-Metalation Strategy

Modern synthetic approaches employ directed metalation to achieve precise substituent placement.

Protection of Aldehyde as Acetal

The aldehyde group in 2-methoxy-5-chlorobenzaldehyde is protected as a dimethyl acetal using trimethyl orthoformate and catalytic p-toluenesulfonic acid.

Lithiation and Methylation

Lithium diisopropylamide (LDA) deprotonates the position ortho to the methoxy group (position 3), and quenching with methyl iodide introduces the methyl substituent. Deprotection with aqueous HCl regenerates the aldehyde, yielding the target compound in 60–70% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Salicylic Acid Route | High-yield methylation; scalable | Multiple steps; requires harsh conditions | 50–66% |

| Vilsmeier Formylation | Direct aldehyde introduction | Steric hindrance challenges | 50–70% |

| Benzylic Oxidation | Selective oxidation; minimal side products | Requires chloromethylation step | 70–85% |

| Directed Metalation | Precise substituent control | Sensitive reagents; acetal protection needed | 60–70% |

Optimization Strategies and Challenges

Regioselectivity in Chlorination

The electron-donating methoxy group directs electrophilic substitution to positions ortho and para. However, the deactivating aldehyde and chloro groups necessitate Lewis acid catalysts (e.g., FeCl₃) and elevated temperatures to achieve position 5 chlorination.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-chloro-2-methoxy-3-methylbenzaldehyde in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected prior to use), flame-retardant antistatic lab coats, and safety goggles. Avoid skin/eye contact and inhalation of vapors .

- Spill Management : Sweep or vacuum spills into a sealed container for disposal. Avoid environmental release .

- Storage : Store in a tightly sealed container in a dry, ventilated area away from ignition sources. Prevent electrostatic buildup .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Chlorination : React 2-methoxy-3-methylbenzaldehyde with chlorinating agents (e.g., thionyl chloride or Cl2/FeCl3) under reflux. Optimize reaction time and temperature to minimize byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization for high-purity isolation .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (δ 9.8–10.2 ppm for aldehyde proton), IR (C=O stretch ~1700 cm<sup>−1</sup>), and UV-Vis (λmax ~280 nm) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected [M]<sup>+</sup> at m/z 198.6) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to the aldehyde group. Compare HOMO/LUMO energies to assess nucleophilic/electrophilic sites .

- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (solvent purity, temperature control, inert atmosphere) to isolate variables affecting yield .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation or demethylation) and adjust reagent stoichiometry accordingly .

Q. How does the electronic effect of substituents influence the aldehyde group’s reactivity?

- Methodological Answer :

- Hammett Analysis : Correlate σ values of substituents (Cl: +0.23, OMe: −0.27) with reaction rates in nucleophilic additions (e.g., Grignard reactions). The electron-withdrawing Cl enhances electrophilicity of the aldehyde .

- Kinetic Studies : Monitor reactions via <sup>19</sup>F NMR (if fluorinated analogs are used) or in situ IR to track intermediate formation .

Q. What are the challenges in scaling up synthesis from lab to industrial production?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.